Tert-butyl 5-amino-1,2,3,6-tetrahydropyrazine-1-carboxylate dihydrochloride
Overview
Description
“Tert-butyl 5-amino-1,2,3,6-tetrahydropyrazine-1-carboxylate dihydrochloride” is a chemical compound with the CAS Number: 1795355-98-4 . It is also known as "tert-butyl 5-amino-3,4-dihydropyrazine-1 (2H)-carboxylate hydrochloride" . The compound is typically in powder form .
Molecular Structure Analysis
The molecular weight of the compound is 235.71 or 272.17 depending on the source. The molecular formula is C9H19Cl2N3O2 . The IUPAC name is "tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylatedihydrochloride" . The InChI code is "1S/C9H17N3O2.ClH/c1-9(2,3)14-8(13)12-5-4-11-7(10)6-12;/h6,11H,4-5,10H2,1-3H3;1H" .
Physical And Chemical Properties Analysis
The compound is a powder . The storage temperature is room temperature .
Scientific Research Applications
Convertible Reagent in Chemical Synthesis
Tert-butyl amides, similar to tert-butyl 5-amino-1,2,3,6-tetrahydropyrazine-1-carboxylate dihydrochloride, have been used as convertible reagents in chemical synthesis. For instance, in a study by Nikulnikov et al. (2009), tert-butyl isocyanide was used in the Ugi reaction for the preparation of dihydropyrazolo[1,5-a]pyrazine-4,7-diones, demonstrating its utility as a convertible isocyanide (Nikulnikov et al., 2009).
Organocatalysis in Compound Synthesis
In 2023, Hozjan et al. disclosed the organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, showcasing the use of tert-butyl derivatives in organocatalysis (Hozjan et al., 2023).
Reactivity Studies
Mironovich and Shcherbinin (2014) investigated the reactivity of a compound closely related to tert-butyl 5-amino-1,2,3,6-tetrahydropyrazine-1-carboxylate dihydrochloride, providing insights into its potential reactivity and chemical transformations (Mironovich & Shcherbinin, 2014).
Synthesis of Novel Compounds
Bobko et al. (2012) demonstrated a novel synthesis route for compounds related to tert-butyl 5-amino-1,2,3,6-tetrahydropyrazine-1-carboxylate dihydrochloride, highlighting its role as an intermediate in the preparation of complex amides (Bobko et al., 2012).
Synthesis and Molecular Structure Analysis
Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester related to tert-butyl derivatives, and analyzed its molecular structure using spectroscopic methods (Moriguchi et al., 2014).
Spectroscopic Analysis
Bhagyasree et al. (2015) conducted spectroscopic (FT-IR, FT-Raman), hyperpolarizability, and NBO analysis of a compound structurally similar to tert-butyl 5-amino-1,2,3,6-tetrahydropyrazine-1-carboxylate dihydrochloride, providing detailed insights into its molecular properties (Bhagyasree et al., 2015).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2.2ClH/c1-9(2,3)14-8(13)12-5-4-11-7(10)6-12;;/h4-6H2,1-3H3,(H2,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHXHYZQLFXXHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN=C(C1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-amino-1,2,3,6-tetrahydropyrazine-1-carboxylate dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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